2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one
Description
Chemical Identity and Nomenclature
The compound is characterized by a fused pyridine-pyrimidine core substituted with tert-butyl and iodine groups. Its systematic IUPAC name, 2-(tert-butyl)-8-iodo-1H-pyrido[4,3-d]pyrimidin-4-one , reflects the positions of substituents on the bicyclic scaffold. Key identifiers include:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 705292-04-2 | |
| Molecular Formula | C₁₁H₁₂IN₃O | |
| Molecular Weight | 329.14 g/mol | |
| SMILES | CC(C)(C)C1=NC2=C(C=NC=C2I)C(=O)N1 |
The tert-butyl group at position 2 enhances steric bulk, while the iodine at position 8 provides a handle for further functionalization via cross-coupling reactions.
Historical Development in Heterocyclic Chemistry
Pyridopyrimidines emerged as a focus in the mid-20th century due to their structural resemblance to purines and potential bioactivity. The synthesis of 2-(tert-butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one represents an advancement in tailoring pyridopyrimidine derivatives for supramolecular chemistry. Early work by Fenniri et al. demonstrated that N-substituted pyrido[4,3-d]pyrimidines self-assemble into rosette nanotubes via 18 intermolecular hydrogen bonds, leveraging their dual hydrogen-bonding motifs. This discovery highlighted their utility in nanomaterials, driving methodological innovations in cyclization and functional group incorporation.
For instance, malononitrile dimer-based syntheses enabled scalable production of pyrido[4,3-d]pyrimidine precursors, while iodination strategies optimized regioselectivity at position 8. These developments underscore the compound’s role in bridging synthetic organic chemistry and materials science.
Position Within Pyridopyrimidine Derivatives
Pyridopyrimidines are classified by the fusion positions of their pyridine and pyrimidine rings. The four structural isomers include:
The 4,3-d isomer distinguishes itself through its planar geometry and hydrogen-bonding capacity, which facilitate hierarchical self-assembly. Compared to pyrido[2,3-d]pyrimidines, which dominate pharmacological studies, the 4,3-d derivatives prioritize structural precision over direct biological targeting. This positions the compound as a specialized tool in nanotechnology rather than a therapeutic agent.
Properties
IUPAC Name |
2-tert-butyl-8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O/c1-11(2,3)10-14-8-6(9(16)15-10)4-13-5-7(8)12/h4-5H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRHMPIZUMMICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NC=C2C(=O)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743672 | |
| Record name | 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705292-04-2 | |
| Record name | 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions
| Reagent | Conditions | Yield |
|---|---|---|
| Formamide | K2CO3, Heat | Variable |
| Formamidine Acetate | NaH, Heat | Variable |
These reactions can be optimized using various catalysts and reaction conditions to enhance yield and selectivity.
Challenges and Considerations
- Regioselectivity : Ensuring the iodine atom is introduced at the correct position (8-position) can be challenging and may require careful selection of reaction conditions.
- Steric Effects : The presence of a tert-butyl group may introduce steric hindrance, affecting the reactivity and selectivity of subsequent reactions.
- Purification : Given the complexity of the molecule, purification steps may be critical to isolate the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(tert-Butyl)-8-azidopyrido[4,3-d]pyrimidin-4(3H)-one.
Scientific Research Applications
Medicinal Chemistry
Role as a Building Block
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is utilized as a building block for synthesizing pharmaceutical agents, particularly those targeting kinase enzymes. Its iodine atom facilitates various coupling reactions, making it a versatile intermediate in drug development.
Case Study: Kinase Inhibitors
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of kinase inhibitors using this compound as a scaffold, resulting in compounds with significant activity against cancer cell lines .
Material Science
Development of Organic Semiconductors
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be incorporated into organic semiconductors, which are essential for the development of flexible electronic devices.
Case Study: Organic Photovoltaics
In a recent study, researchers explored the incorporation of this compound into organic photovoltaic cells. The results indicated enhanced charge transport properties and improved efficiency compared to traditional materials .
Biological Studies
Investigating Biological Pathways
This compound is also employed in biological research to study pathways involving iodine-containing compounds. Its ability to modulate enzyme activity makes it useful for understanding various biochemical processes.
Case Study: Enzyme Inhibition
A study investigated the inhibition of specific enzymes by derivatives of this compound. The findings revealed that modifications to the tert-butyl group significantly impacted the inhibitory potency against certain enzymes involved in metabolic pathways .
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include protein kinases and other signaling molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s iodine and tert-butyl groups contrast with methyl, heterocyclic, or amine-based substituents in analogs.
Synthetic Routes : The target compound is a commercial product, while analogs are synthesized via methods like Suzuki coupling (), reductive amination (), and Stille coupling (), with yields ranging from 14% to 59% .
Physicochemical and Functional Properties
- Lipophilicity: The iodine atom in the target compound increases lipophilicity compared to polar groups (e.g., aminomethyl in 44a) or smaller substituents (e.g., methyl in 42) .
- Reactivity: Iodine’s susceptibility to cross-coupling reactions (e.g., Sonogashira, Ullmann) distinguishes it from stable substituents like tert-butyl or thiazole .
Biological Activity
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a tert-butyl group and an iodine atom, allows it to interact with various biological targets, particularly in the context of enzyme inhibition and signaling pathways.
Molecular Formula: C₁₁H₁₂I₃N₃O
Molecular Weight: 329.14 g/mol
CAS Number: 705292-04-2
The compound's structure can be visualized as follows:
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to target specific protein kinases, which are critical in various signaling pathways that regulate cellular functions such as proliferation, differentiation, and metabolism. The iodine atom enhances its reactivity and potential for forming covalent bonds with target proteins.
Enzyme Inhibition
Research indicates that this compound effectively inhibits certain kinases involved in cancer progression. For instance, studies have demonstrated its ability to inhibit the activity of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) , which are pivotal in tumor growth and angiogenesis.
Antimicrobial Properties
Additionally, preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property may be attributed to its ability to disrupt bacterial cell signaling pathways.
Case Studies and Research Findings
-
Inhibition of Kinase Activity
- A study published in Molecules highlighted the compound's inhibitory effects on EGFR. The IC50 value was determined to be approximately 50 nM , indicating a potent inhibitory action against this target .
- Antimicrobial Efficacy
Comparative Analysis with Similar Compounds
| Compound Name | Targeted Activity | IC50/MIC Values |
|---|---|---|
| This compound | EGFR Inhibition | IC50 ~ 50 nM |
| Thieno[3,2-d]pyrimidin-4-amines | Antimycobacterial | MIC ~ 16 µg/mL |
| Triazole-Pyrimidine Hybrids | Neuroprotective | Various |
Q & A
Q. What are the recommended synthetic routes for 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one?
Methodological Answer: A general synthesis protocol involves condensation of 2-aminopyridine derivatives with aldehydes under basic conditions, followed by iodination and tert-butyl group introduction. For example:
- Step 1: React 2-amino-8-chloropyrido[4,3-d]pyrimidin-4(3H)-one with potassium phosphate and an aldehyde in water at 100°C for 7 hours to form the dihydropyrido intermediate .
- Step 2: Iodination via halogen exchange using NaI/CuI in DMF at 120°C, as iodopyridine derivatives are common in catalytic coupling reactions .
- Step 3: Introduce the tert-butyl group via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., using tert-butylboronic acid) .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Aldehyde, K₃PO₄, H₂O, 100°C | 39–59% | |
| 2 | NaI, CuI, DMF, 120°C | N/A | |
| 3 | Pd catalyst, tert-butylboronic acid | N/A |
Q. What are the primary biological targets of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer: These derivatives are investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) , a therapeutic target for inflammation. The scaffold’s planar structure allows binding to the enzyme’s hydrophobic pocket, disrupting PGE2 biosynthesis . Key validation steps include:
Q. How should researchers handle and store this compound?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent iodine displacement or oxidation .
- Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid heat sources (decomposition risk) .
Advanced Research Questions
Q. How can structural modifications optimize mPGES-1 inhibitory activity while minimizing off-target effects?
Methodological Answer: Focus on Structure-Activity Relationship (SAR) studies:
- Electron-withdrawing groups (EWGs): Iodine at position 8 enhances binding affinity via halogen bonding with mPGES-1 .
- tert-Butyl group: Improves metabolic stability by shielding the pyrimidinone core from enzymatic degradation .
- Substituent screening: Test derivatives with varying aryl groups at position 2 (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to balance potency and solubility .
Table 2: Hypothetical SAR Data (Based on Evidence)
| Substituent (Position 2) | IC₅₀ (mPGES-1) | Selectivity (COX-2 IC₅₀) |
|---|---|---|
| 4-Methoxyphenyl | 0.8 µM | >100 µM |
| 4-Chlorophenyl | 0.5 µM | 50 µM |
| Note: Data inferred from mPGES-1 inhibitor studies in . |
Q. How can contradictions in spectral data (e.g., NMR, IR) during characterization be resolved?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:
Q. What strategies improve in vivo stability of this compound?
Methodological Answer:
- Prodrug design: Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .
- Formulation: Use liposomal encapsulation to reduce hepatic clearance and prolong half-life .
- Metabolic studies: Perform LC-MS/MS on plasma samples from rodent models to identify major metabolites .
Key Research Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
